molecular formula C14H19N3 B1385224 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole CAS No. 933745-04-1

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No. B1385224
CAS RN: 933745-04-1
M. Wt: 229.32 g/mol
InChI Key: SYZCGQUOHAEKHR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole consists of a benzimidazole ring attached to a piperidine ring . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring. The piperidine ring is a six-membered ring with one nitrogen atom .

Mechanism of Action

Target of Action

The primary targets of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole are sodium channels and Akt1/Akt2 proteins . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, while Akt1/Akt2 proteins are involved in cell survival pathways, preventing cells from undergoing apoptosis.

Mode of Action

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole: interacts with its targets by blocking sodium channels and inhibiting Akt1/Akt2 proteins . This interaction results in the prevention of action potentials in neurons and the promotion of cell survival.

Biochemical Pathways

The compound affects the sodium channel signaling pathway and the Akt signaling pathway . The downstream effects include the inhibition of neuronal action potentials and the promotion of cell survival, respectively.

Pharmacokinetics

The ADME properties of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole The compound’s molecular weight of 22932 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole ’s action include the inhibition of action potentials in neurons and the promotion of cell survival . These effects could potentially be beneficial in the treatment of conditions such as ischemic stroke .

properties

IUPAC Name

5,6-dimethyl-2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-3-5-15-6-4-11/h7-8,11,15H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCGQUOHAEKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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